molecular formula C18H20ClN3O3S B2881471 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea CAS No. 1203385-59-4

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea

Cat. No.: B2881471
CAS No.: 1203385-59-4
M. Wt: 393.89
InChI Key: AAZSCGAMPCBCRL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a chloro group and an isothiazolidinyl moiety, which is further linked to a phenethylurea group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the isothiazolidinyl moiety: This step involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidinyl ring.

    Urea formation: The final step involves the reaction of the chlorinated isothiazolidinyl phenyl compound with phenethylamine and a urea-forming reagent like phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Modulating gene expression: It can influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea can be compared with other similar compounds, such as:

    1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea: This compound lacks the phenethyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-ethylurea: The presence of an ethyl group instead of a phenethyl group can lead to differences in solubility and pharmacokinetics.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-8-7-15(13-17(16)22-11-4-12-26(22,24)25)21-18(23)20-10-9-14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZSCGAMPCBCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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